methyl 2-(4-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate
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Overview
Description
Methyl (2-methyl-8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetate is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-methyl-8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-methyl-8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl (2-methyl-8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may be investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism by which methyl (2-methyl-8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl (2-methyl-8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetate include other heterocyclic compounds with thieno, pyrrolo, or triazine rings. Examples include:
- Thieno[2,3-d]pyrimidines
- Pyrrolo[2,1-f][1,2,4]triazines
- Thieno[3,2-d]pyrimidines
Uniqueness
What sets methyl (2-methyl-8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetate apart is its specific combination of rings and functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(4-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-7-3-8-10(19-7)4-9-12(17)15(5-11(16)18-2)13-6-14(8)9/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXOACIRHDMQRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=C3N2C=NN(C3=O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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